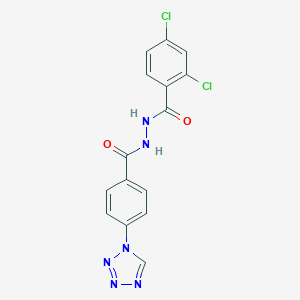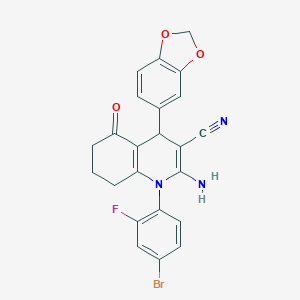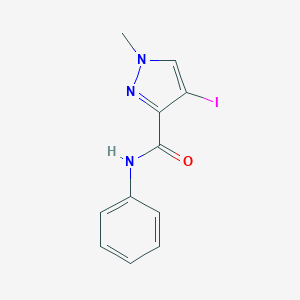![molecular formula C16H13Br2NO3S B214328 5-bromo-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214328.png)
5-bromo-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the indole family of compounds and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 5-bromo-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell proliferation. This inhibition leads to the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have also shown that 5-bromo-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one can exert various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and decrease the expression of certain oncogenes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-bromo-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is its potent antitumor activity. This makes it an attractive compound for cancer research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 5-bromo-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one. One direction is to further elucidate the mechanism of action of this compound. Another direction is to explore the potential of this compound in combination with other anticancer agents. Additionally, future studies could focus on the development of more efficient methods for synthesizing this compound. Finally, studies could also explore the potential of this compound in other fields, such as neurodegenerative diseases.
Synthesis Methods
The synthesis of 5-bromo-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been achieved using various methods. One of the most common methods involves the reaction of 5-bromoindole-3-acetic acid with 2-thiophenecarboxaldehyde in the presence of a catalyst. This reaction results in the formation of the intermediate compound, which is then treated with ethyl chloroacetate to yield the final product.
Scientific Research Applications
The compound 5-bromo-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent antitumor activity and can induce cell death in various cancer cell lines.
properties
Product Name |
5-bromo-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one |
|---|---|
Molecular Formula |
C16H13Br2NO3S |
Molecular Weight |
459.2 g/mol |
IUPAC Name |
5-bromo-3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-1-ethyl-3-hydroxyindol-2-one |
InChI |
InChI=1S/C16H13Br2NO3S/c1-2-19-11-4-3-9(17)7-10(11)16(22,15(19)21)8-12(20)13-5-6-14(18)23-13/h3-7,22H,2,8H2,1H3 |
InChI Key |
GKAZVTQVCZTOMG-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(S3)Br)O |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(S3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214249.png)
![3,4-dihydroisoquinolin-2(1H)-yl[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B214250.png)



![dimethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B214257.png)



![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B214263.png)

